1-(1H-pyrrol-3-yl)propan-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(1H-pyrrol-3-yl)propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-6(8)4-7-2-3-9-5-7/h2-3,5-6,9H,4,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTHAWZPEGHZPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128600-49-7 | |
| Record name | 1-(1H-pyrrol-3-yl)propan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 1 1h Pyrrol 3 Yl Propan 2 Amine and Its Analogs
Strategic Approaches to Pyrrole (B145914) Ring Formation Relevant to Pyrrole-Amine Scaffolds
The construction of the pyrrole ring is a foundational step in the synthesis of the target molecule and its analogs. Various methods have been developed, ranging from classical name reactions to modern catalytic systems.
Metal-Catalyzed Cyclization Reactions for Pyrrole Ring Construction
Transition metal catalysis offers powerful and efficient pathways to pyrrole rings, often with high regioselectivity and functional group tolerance. nih.govorganic-chemistry.org These methods typically involve the formation of key carbon-carbon and carbon-nitrogen bonds in a controlled manner.
Gold catalysts, for instance, have been utilized in cascade hydroamination/cyclization reactions of α-amino ketones with alkynes to produce substituted pyrroles. organic-chemistry.org Palladium-catalyzed reactions, such as the coupling of internal alkynes with aryl bromides containing an amine moiety, can lead to the formation of the pyrrole ring through a sequence of oxidative addition, migratory insertion, and reductive elimination. nih.gov Iron-catalyzed methodologies are also emerging as sustainable alternatives for pyrrole synthesis. acs.org A notable example is the iron(0)-catalyzed reaction that is believed to proceed via a hydrogen autotransfer process followed by an intramolecular dehydrative condensation. acs.org
| Catalyst System | Reactants | Key Features |
| IPrAuCl/AgNTf2 | Enyne sulfonamides | Dual catalytic system for producing substituted and formylpyrroles. nih.gov |
| PdCl2(PhCN)2 | Internal alkynes and aryl bromides | Proceeds via oxidative addition and reductive elimination. nih.gov |
| Molecular iron(0) complex | Dicarbonyl compounds and amines | Air-stable catalyst, proceeds via hydrogen autotransfer. acs.org |
| Rhodium(II) catalysts | α-Diazo oxime ethers | Involves rearrangement of α-oximino ketenes. organic-chemistry.org |
Multi-Component Reaction Strategies for Functionalized Pyrroles
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a complex product, minimizing waste and saving time. nih.govrsc.org These reactions are particularly attractive for creating diverse libraries of functionalized pyrroles. nih.govorientjchem.org
One common MCR approach involves the reaction of amines, aldehydes, 1,3-dicarbonyl compounds, and nitroalkanes. researchgate.net This four-component coupling can be catalyzed by various agents, including montmorillonite (B579905) clay, which acts as an efficient and eco-friendly catalyst. researchgate.net Another example is the three-component reaction of primary amines, β-ketoesters or β-diketones, and propargyl alcohols, which can be catalyzed by ruthenium complexes to yield fully substituted pyrroles. researchgate.net The Van Leusen pyrrole synthesis, a [3+2] cycloaddition between tosylmethyl isocyanide (TosMIC) and an activated alkene, is another powerful MCR for generating pyrrole rings. nih.gov
| Reaction Type | Components | Catalyst/Conditions | Product Type |
| Four-component | Amines, aldehydes, 1,3-dicarbonyls, nitroalkanes | Montmorillonite clay | Functionalized pyrroles researchgate.net |
| Three-component | Primary amines, β-ketoesters/β-diketones, propargyl alcohols | [Ru(η3-2-C3H4Me)(CO)(dppf)][SbF5] | Fully substituted pyrroles researchgate.net |
| Van Leusen Reaction | Tosylmethyl isocyanide (TosMIC), electron-deficient alkenes | Base | 3-Substituted pyrroles nih.gov |
| Three-component | Primary amine, (E)-3-(dimethylamino)-1-arylprop-2-en-1-ones, 2-nitrostyrenes | Domino reaction | 1,3,4-Trisubstituted pyrroles mdpi.com |
Rearrangement Reactions for Substituted Pyrrole Derivatives
Rearrangement reactions provide unique pathways to substituted pyrroles, often from readily available starting materials. The Ciamician–Dennstedt rearrangement, for example, involves the reaction of pyrrole with a dihalocarbene to form a 3-halopyridine through a dichlorocyclopropane intermediate. wikipedia.org More contemporary methods include rhodium-catalyzed rearrangements of α-oximino ketenes, which are generated from α-diazo oxime ethers, to produce highly substituted pyrroles. organic-chemistry.org
Specific Synthesis of Pyrrole-Amine Linkages
Once the pyrrole core is established, the next crucial step is the introduction of the propan-2-amine side chain. This is typically achieved through nucleophilic substitution or reductive amination reactions.
Nucleophilic Substitution Reactions with Pyrrole Precursors
The pyrrole ring is generally reactive towards electrophiles at the C2 or C5 positions. wikipedia.org However, substitution at the C3 position can be achieved using appropriately substituted precursors. For instance, N-substituted 3-bromopyrrole can serve as a substrate for nucleophilic substitution to introduce the desired side chain. wikipedia.org The nitrogen atom of pyrrole itself can be deprotonated to form a nucleophilic pyrrolide anion. wikipedia.org While this anion typically reacts with electrophiles at the nitrogen, reaction at carbon can be favored with certain metals like MgX, which coordinate more strongly to the nitrogen. wikipedia.org
Reductive Amination in Pyrrole-Amine Synthesis
Reductive amination is a highly versatile and widely used method for forming carbon-nitrogen bonds and is a key strategy for synthesizing amines. youtube.commasterorganicchemistry.comacs.org This reaction involves the initial formation of an imine or enamine from a carbonyl compound and an amine, followed by reduction to the corresponding amine. masterorganicchemistry.com
To synthesize a structure like 1-(1H-pyrrol-3-yl)propan-2-amine, a pyrrole-3-yl-substituted ketone would be reacted with an amine source, such as ammonia (B1221849) or a protected amine, in the presence of a reducing agent. youtube.com A significant advantage of reductive amination is that it can often be performed in a one-pot procedure. youtube.com Mild reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are frequently used because they are selective for the reduction of the iminium ion in the presence of the starting ketone. masterorganicchemistry.com An alternative approach involves an intermolecular redox amination using 3-pyrroline, which acts as both the pyrrole source and the reducing agent when reacted with an aldehyde or ketone in the presence of a mild Brønsted acid catalyst. nih.gov
| Reducing Agent | Carbonyl Precursor | Amine Source | Key Features |
| Sodium cyanoborohydride (NaBH3CN) | Ketone/Aldehyde | Primary or secondary amine | Selective for imine reduction, allows one-pot synthesis. masterorganicchemistry.com |
| Sodium triacetoxyborohydride (NaBH(OAc)3) | Ketone/Aldehyde | Primary or secondary amine | Mild and selective reducing agent. masterorganicchemistry.com |
| Zinc/HCl | Aldehyde | Hydroxylammonium chloride | One-pot, two-step method for primary amines. tandfonline.com |
| 3-Pyrroline | Aldehyde/Ketone | 3-Pyrroline itself | Intermolecular redox amination, avoids external reducing agents. nih.gov |
Asymmetric Synthesis of Chiral Pyrrole-Amine Derivatives
The creation of chiral pyrrole-containing amines with high enantiomeric purity is crucial for their application in medicinal chemistry. Several advanced asymmetric methodologies have been developed to achieve this, including asymmetric epoxide ring-opening, chiral pool synthesis, transition metal-catalyzed asymmetric hydrogenation, and chiral auxiliary-mediated approaches.
The asymmetric ring-opening (ARO) of epoxides is a powerful method for the enantioselective synthesis of vicinal difunctionalized compounds. mdpi.com This strategy can be applied to the synthesis of chiral pyrrole-amine derivatives by using a pyrrole nucleophile to open a prochiral or racemic epoxide. The use of chiral catalysts, such as metal-salen complexes, can effectively control the stereochemistry of the ring-opening, leading to the formation of a specific enantiomer of the resulting amino alcohol. mdpi.com
The reaction involves the nucleophilic attack of the pyrrole ring on one of the electrophilic carbons of the epoxide. The regioselectivity and stereoselectivity of this reaction are governed by the nature of the epoxide, the pyrrole nucleophile, and the chiral catalyst employed. For instance, the ring-opening of meso-epoxides with a pyrrole nucleophile in the presence of a chiral catalyst can lead to the formation of trans-1,2-amino alcohols with high enantioselectivity. mdpi.com
Key Features of Asymmetric Epoxide Ring-Opening:
High Enantioselectivity: Chiral catalysts, particularly metal-salen complexes, have demonstrated excellent control over the stereochemical outcome. mdpi.com
Versatility: The method can be applied to various types of epoxides, including meso, racemic, and terminal epoxides. mdpi.comresearchgate.net
Direct Functionalization: It allows for the direct introduction of both the pyrrole moiety and a hydroxyl group in a stereodefined manner.
A representative reaction is the desymmetrization of a meso-epoxide, where a pyrrole nucleophile, activated by a chiral catalyst, attacks one of the two enantiotopic carbons of the epoxide, leading to a single enantiomer of the product.
| Catalyst System | Epoxide Type | Nucleophile | Typical Enantiomeric Excess (ee) |
| Chiral Cr(salen) complex | meso-epoxide | Pyrrole derivative | >90% |
| Chiral Co(salen) complex | Racemic terminal epoxide | Pyrrole derivative | Up to 99% (via kinetic resolution) |
Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials. elsevierpure.com For the synthesis of chiral this compound, a suitable chiral precursor, such as an amino acid or a carbohydrate, can be chemically transformed to introduce the pyrrole ring and the desired side chain while retaining the original stereochemistry.
For example, starting from a chiral amino acid like L-alanine, the stereocenter is already defined. The synthetic sequence would then focus on the construction of the pyrrole ring and the modification of the carboxylic acid group to complete the target structure. This approach avoids the need for an asymmetric induction step, as the chirality is inherent in the starting material.
Advantages of Chiral Pool Synthesis:
Absolute Stereochemistry: The absolute configuration of the final product is directly derived from the starting material.
Readily Available Starting Materials: A wide variety of chiral compounds from nature can serve as precursors. elsevierpure.com
Limitations:
Limited Structural Diversity: The accessible range of final products is constrained by the structure of the available chiral starting materials.
Multi-step Syntheses: The conversion of the chiral precursor to the target molecule can sometimes require a lengthy synthetic sequence.
Transition metal-catalyzed asymmetric hydrogenation (AH) is a highly efficient and atom-economical method for producing chiral amines. acs.orgnih.gov This approach typically involves the reduction of a prochiral precursor, such as an enamine or an imine, using hydrogen gas in the presence of a chiral transition metal catalyst.
For the synthesis of this compound, a suitable precursor would be the corresponding enamine or imine derived from a pyrrole-containing ketone. The choice of the chiral ligand coordinated to the metal center (commonly ruthenium, rhodium, or iridium) is critical for achieving high enantioselectivity. acs.orgacs.org These catalysts facilitate the stereoselective addition of hydrogen across the C=N or C=C double bond, leading to the desired chiral amine. nih.gov
Key Aspects of Asymmetric Hydrogenation:
High Efficiency: Often requires low catalyst loadings and produces high yields. nih.gov
Excellent Enantioselectivity: A wide array of chiral ligands have been developed to provide high levels of stereocontrol. acs.orgacs.org
Green Chemistry: Utilizes H2 as a clean reducing agent, with minimal waste generation. nih.gov
| Catalyst | Precursor Type | Typical Enantiomeric Excess (ee) | Reference |
| [Rh(COD)2]BF4 / Chiral Phosphine Ligand | Enamine | >95% | acs.org |
| RuCl(S,S)-TsDPEN | Imine | Up to 99% | nih.gov |
| Ir-based catalysts with chiral ligands | N-heteroaromatic compounds | Moderate to excellent | acs.org |
In a chiral auxiliary-mediated synthesis, a chiral molecule (the auxiliary) is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. elsevierpure.com After the desired chiral center has been created, the auxiliary is removed.
For the synthesis of chiral this compound, a chiral auxiliary could be attached to a pyrrole precursor. For instance, a chiral amine or alcohol can be condensed with a pyrrole-containing ketone to form a chiral imine or enamine. Diastereoselective reduction of this intermediate, followed by cleavage of the auxiliary, would yield the enantiomerically enriched target amine. The steric bulk and electronic properties of the auxiliary guide the approach of the reducing agent to one face of the molecule, leading to a high diastereomeric excess.
Steps in Chiral Auxiliary-Mediated Synthesis:
Attachment of the chiral auxiliary to the prochiral substrate.
Diastereoselective transformation to create the new stereocenter.
Removal of the chiral auxiliary to yield the enantiomerically enriched product.
This method is robust and predictable, though it requires additional steps for the attachment and removal of the auxiliary.
Optimization of Synthetic Reaction Parameters
The yield and purity of the synthesized this compound are highly dependent on the reaction conditions. Careful optimization of parameters such as temperature and solvent systems is crucial for developing an efficient and scalable synthetic process.
For instance, in the synthesis of N-substituted pyrroles through the coupling of diols and primary amines, the reaction can proceed at room temperature using a copper/nitroxyl catalyst system, which is a mild and efficient alternative to methods requiring high temperatures. organic-chemistry.org In other syntheses, such as the manganese-catalyzed conversion of diols and amines to pyrroles, the reaction can be performed solvent-free, which is an environmentally friendly approach. nih.gov
The selection of an appropriate solvent system is also critical for the purification of the final product. A solvent system that provides good solubility for the desired compound while leaving impurities insoluble can greatly simplify the purification process, often through recrystallization.
Table of Solvent and Temperature Effects on a Hypothetical Pyrrole Synthesis
| Solvent | Temperature (°C) | Yield (%) | Purity (%) | Observations |
| Dichloromethane (DCM) | 25 | 65 | 85 | Slow reaction rate |
| Tetrahydrofuran (THF) | 66 | 80 | 90 | Good balance of yield and purity |
| Toluene | 110 | 75 | 70 | Increased formation of by-products |
| Solvent-free | 120 | 88 | 92 | Efficient, but requires specific catalysts |
| Methanol (for hydrogenation) | 30 | 95 | 98 | Optimal for specific Ru-catalyzed reductions |
Catalyst Systems in Pyrrole-Amine Synthesis
The construction of the pyrrole ring, a key step in synthesizing the target compound and its analogs, can be achieved through various catalytic methods. These methods often offer milder reaction conditions and greater functional group tolerance compared to classical syntheses like the Paal-Knorr or Hantzsch methods. organic-chemistry.orgpharmaguideline.com Transition metal catalysts are particularly prominent in modern pyrrole synthesis. nih.gov
A range of transition metals, including palladium (Pd), ruthenium (Ru), copper (Cu), gold (Au), and rhodium (Rh), have been successfully employed to catalyze the formation of pyrroles from starting materials like alkynes and amines. nih.gov For instance, a combination of Pd, Ru, and Fe catalysts can be used in a multi-step process starting from the monoallylation of amines with allylic alcohols to generate 2-substituted pyrroles. organic-chemistry.orguctm.edu Ruthenium-based pincer-type catalysts have also proven effective for synthesizing substituted pyrroles through the dehydrogenative coupling of secondary alcohols and amino alcohols. organic-chemistry.org
Copper catalysis is notable for its versatility. One method involves the Cu/ABNO-catalyzed aerobic oxidative coupling of diols with a wide array of primary amines, which proceeds at room temperature using oxygen as the oxidant. organic-chemistry.org Another approach uses copper to assist the cycloisomerization of alkynyl imines, efficiently yielding pyrroles. organic-chemistry.org
Non-metal catalysts also play a significant role. Iodine, for example, can act as a Lewis acid and a mild oxidant to catalyze the reaction between enolizable aldehydes and primary aliphatic amines to form the pyrrole ring. nih.gov
The table below summarizes various catalyst systems utilized in the synthesis of substituted pyrroles.
| Catalyst System | Starting Materials | Reaction Type | Reference |
| Pd/Ru/Fe | Amines, Allylic Alcohols | Monoallylation, Ring-Closing Metathesis, Aromatization | organic-chemistry.org |
| Ruthenium Pincer Complex | Secondary Alcohols, Amino Alcohols | Dehydrogenative Coupling | organic-chemistry.org |
| Copper/ABNO | Diols, Primary Amines | Aerobic Oxidative Coupling | organic-chemistry.org |
| Yb(OTf)₃ | Allylic-propargylic diols, Arenesulfonamides | Annulation / Cyclization | nih.gov |
| Iodine | Enolizable Aldehydes, Amines | Condensation / Cyclization | nih.gov |
| Mn-based Complex | Amino Alcohols, Keto Esters | Dehydrogenative Coupling | organic-chemistry.org |
| Gold (Au) | 2H-azirines, Ynamides | Catalyzed Reaction | uctm.edu |
Control of Regioselectivity and Stereoselectivity
Achieving the desired 3-substituted pyrrole structure of this compound and controlling the stereochemistry of the propylamine (B44156) side chain are critical challenges that necessitate advanced synthetic control.
Regioselectivity
The inherent reactivity of the pyrrole ring often leads to substitution at the C2 position during electrophilic aromatic substitution, making the synthesis of 3-substituted pyrroles non-trivial. whiterose.ac.uk To overcome this, specific strategies are employed to direct substitution to the desired position.
One effective method involves the cycloaddition of 1,3-oxazolium-5-olates (münchnones) with enamines. whiterose.ac.uknih.gov The substitution pattern of the enamine dictates the regiochemistry of the resulting pyrrole. This concept has been extended to an amine-catalyzed variant where aldehydes function as alkyne equivalents, reacting with münchnones to produce pyrroles with excellent and complementary regioselectivity compared to traditional alkyne cycloadditions. whiterose.ac.uknih.gov For example, using dibenzylamine (B1670424) as a catalyst for the reaction between aldehydes and münchnones can provide the corresponding pyrroles as single regioisomers. whiterose.ac.uk
Another strategy for achieving regioselective synthesis of 3-substituted pyrroles involves the use of 3-(1-arylsulfonylalkyl) pyrroles, which can be activated under acidic or basic conditions for nucleophilic addition. nih.gov Furthermore, the use of directing groups, such as the trimethylsilyl (B98337) group, can control substitution patterns. A highly regioselective synthesis of 2,3,4-trisubstituted pyrroles has been accomplished by leveraging the beta-effect of a trimethylsilyl group on a pyrrole-1-sulfonamide derivative. nih.gov
The choice of solvent can also be a critical factor in controlling regioselectivity. In the synthesis of substituted pyrazoles, which shares mechanistic similarities with some pyrrole syntheses, aprotic solvents with strong dipole moments like N,N-dimethylacetamide (DMAc) have been shown to significantly enhance regioselectivity compared to polar protic solvents. organic-chemistry.org
Stereoselectivity
Controlling the stereochemistry of the chiral center in the propan-2-amine side chain requires asymmetric synthesis techniques. A powerful approach is the asymmetric C-H functionalization of pyrrole precursors.
Dirhodium tetracarboxylate catalysts, specifically chiral variants like Rh₂(S-PTAD)₄, have been shown to be highly effective for the enantio- and diastereoselective C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole. acs.org This reaction, involving aryldiazoacetates, proceeds with high diastereoselectivity (>20:1 d.r.) and enantioselectivity (up to 97% ee), installing a functionalized side chain at the C2 position with a defined stereochemistry. acs.org While this example demonstrates functionalization at the C2 position of a dihydropyrrole, the principle of using a chiral catalyst to guide the stereochemical outcome of a C-H functionalization is a key strategy that can be adapted for the synthesis of chiral side chains at other positions of the pyrrole ring.
The table below details methodologies for controlling selectivity in pyrrole synthesis.
| Selectivity | Method | Key Reagents/Catalysts | Outcome | Reference |
| Regio | Cycloaddition | Münchnones, Enamines, Dibenzylamine | Control of substituent placement by enamine structure | whiterose.ac.uknih.gov |
| Regio | Activating/Directing Groups | 3-(1-Arylsulfonylalkyl)pyrroles, Trimethylsilyl groups | Directs nucleophilic addition or substitution to specific positions | nih.govnih.gov |
| Stereo | Asymmetric C-H Functionalization | Chiral Dirhodium Catalysts (e.g., Rh₂(S-PTAD)₄), N-Boc-2,5-dihydro-1H-pyrrole | High enantioselectivity and diastereoselectivity in side-chain installation | acs.org |
Chemical Reactivity and Derivatization Strategies of 1 1h Pyrrol 3 Yl Propan 2 Amine
Reactivity of the Pyrrole (B145914) Moiety in Substituted Pyrrole-Amine Systems
The pyrrole ring is a π-excessive five-membered heterocycle, meaning its five ring atoms share six π-electrons, which imparts it with significant aromatic character. wikipedia.orguobaghdad.edu.iq This electron-rich nature makes it highly susceptible to electrophilic attack, more so than benzene. onlineorganicchemistrytutor.compharmaguideline.com The presence of an alkylamine substituent at the 3-position influences the regioselectivity of these reactions.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (SEAr) is a hallmark of pyrrole chemistry. numberanalytics.com Due to the electron-donating nature of the nitrogen atom, the pyrrole ring is highly activated towards electrophiles. uobaghdad.edu.iq Attack generally occurs at the α-positions (C2 or C5) because the resulting carbocation intermediate (the σ-complex) is better stabilized by resonance, with the positive charge being delocalized over three atoms, including the nitrogen. onlineorganicchemistrytutor.comlibretexts.orgslideshare.net Attack at a β-position (C3 or C4) results in a less stable intermediate with only two resonance structures. onlineorganicchemistrytutor.com
For a 3-substituted pyrrole like 1-(1H-pyrrol-3-yl)propan-2-amine, electrophilic attack will preferentially occur at the vacant α-positions (C2 and C5) and the other β-position (C4). The alkyl group at C3 is weakly electron-donating, which can further activate the ring. The primary nucleophilic sites remain the α-positions. researchgate.net When a substituent is present, particularly an electron-attracting one, the reaction tends to occur at the nonadjacent α-position. uobaghdad.edu.iq
Common electrophilic substitution reactions applicable to the pyrrole ring include:
Halogenation: Pyrroles react readily with halogenating agents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and bromine (Br₂). These reactions are often so rapid that they can lead to polyhalogenated products, though monohalogenation can be achieved under controlled conditions. wikipedia.org
Nitration: Nitration can be accomplished using milder reagents than those used for benzene, such as nitric acid in acetic anhydride (B1165640) (HNO₃/Ac₂O), to avoid polymerization of the pyrrole ring which can occur under strongly acidic conditions. wikipedia.orguobaghdad.edu.iq
Sulfonation: Sulfonation is typically carried out using a pyridine-sulfur trioxide complex (Py·SO₃) to avoid the harsh conditions of fuming sulfuric acid. wikipedia.org
Friedel-Crafts Reactions: Friedel-Crafts acylation of pyrroles can be achieved, for instance, by reacting with acetic anhydride at elevated temperatures to yield acetylpyrroles. pharmaguideline.com However, N-acylation does not typically occur with simple pyrroles. edurev.in The Vilsmeier-Haack reaction, using phosphorus oxychloride and dimethylformamide, is a common method to introduce a formyl group at the α-position. pharmaguideline.com
Nucleophilic Reactivity and Anion Formation
The proton on the pyrrole nitrogen is weakly acidic, with a pKa of about 17.5. wikipedia.org It can be deprotonated by strong bases like sodium hydride (NaH) or butyllithium (B86547) to form the pyrrolide anion. edurev.in This anion is a potent nucleophile. edurev.inresearchgate.net
The reactivity of the resulting N-metalated pyrrole depends on the nature of the metal-nitrogen bond. wikipedia.orgedurev.in
N-Alkylation: With ionic bonds (e.g., with Li, Na, K) and in solvating solvents, electrophiles like alkyl halides tend to react at the nitrogen atom, leading to N-substituted pyrroles. wikipedia.orgedurev.in
C-Alkylation: With more covalent bonds (e.g., with MgX in a Grignard reagent), the reaction with electrophiles is more likely to occur at a carbon atom, primarily at the C2 position, due to coordination with the nitrogen. wikipedia.org
The formation of the pyrrolide anion enhances the nucleophilicity of the ring system, making it reactive towards a variety of electrophiles.
Chemical Transformations of the Propan-2-amine Side Chain
The propan-2-amine side chain offers a different set of reactive possibilities, characteristic of primary aliphatic amines. These transformations are generally independent of the pyrrole ring, although the ring's electronic properties could subtly influence reactivity.
Oxidation and Reduction Pathways
Primary amines can undergo oxidation through various pathways, depending on the oxidizing agent used. youtube.com
N-Oxidation: Mild oxidation with reagents like hydrogen peroxide (H₂O₂) can lead to the formation of hydroxylamines (R-NHOH) and subsequently to nitroso (R-NO) or nitro (R-NO₂) compounds. youtube.combritannica.com For primary aliphatic amines, N-oxidation is generally a minor pathway. uomustansiriyah.edu.iq
Oxidative Deamination: Stronger oxidizing agents, such as potassium permanganate, can cause oxidative deamination, converting the amine to a ketone. acs.org
Conversion to Oximes: A catalyzed reaction using molecular oxygen can transform primary amines into their corresponding oximes. nih.gov
Reduction of the amine group itself is not a typical transformation, as it is already in a low oxidation state. However, other functional groups introduced onto the side chain could be subject to reduction.
Functional Group Interconversions and Substitution Reactions
The primary amine group is a versatile handle for a wide array of functional group interconversions. solubilityofthings.comfiveable.me
Acylation: This is a very common reaction for primary amines, where they react with acylating agents like acid chlorides or anhydrides to form stable amides. britannica.com This is often used as a protective strategy or to introduce new functional moieties. almerja.com
Alkylation: Direct alkylation of primary amines with alkyl halides can be difficult to control and often leads to over-alkylation, producing secondary and tertiary amines. ub.edu
Reductive Amination: A more controlled method for preparing secondary or tertiary amines involves the reaction of the primary amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ. almerja.com
Halogenation: Reaction with reagents like hypochlorous acid can replace hydrogen atoms on the nitrogen with halogen atoms, forming N-chloro- and N,N-dichloro-amines. britannica.com
Synthetic Strategies for Analogs and Derivatives for Structure-Activity Relationship Studies
To explore structure-activity relationships (SAR), chemists synthesize a variety of analogs by modifying different parts of the lead compound, this compound. nih.govresearchgate.net This involves applying the reactivity principles discussed above to generate a library of related molecules.
Strategies for Derivatization:
Pyrrole Ring Substitution:
Electrophilic substitution reactions (halogenation, nitration, acylation) can be used to introduce a wide range of substituents at the C2, C4, and C5 positions of the pyrrole ring. numberanalytics.comresearchgate.net
Cross-coupling reactions, such as the Suzuki or Heck reactions, can be employed on halogenated pyrrole intermediates to introduce aryl or vinyl groups, significantly expanding molecular diversity. numberanalytics.comnih.gov
Side Chain Modification:
N-Acylation: The amine can be converted to a diverse library of amides using various carboxylic acids. This modifies steric bulk, hydrogen bonding capability, and electronic properties. britannica.com
N-Alkylation/Reductive Amination: A range of alkyl and aryl groups can be introduced onto the nitrogen via reductive amination with different aldehydes and ketones, altering basicity and lipophilicity. almerja.com
Homologation/Isomerization: Synthesizing analogs with different side chain lengths (e.g., 1-(1H-pyrrol-2-yl)propan-1-amine or 3-(1H-pyrrol-3-yl)propan-1-amine) or branching patterns helps to probe the spatial requirements of the biological target. mdpi.comuni.lu
Scaffold Hopping:
Replacing the pyrrole ring with other heterocycles (e.g., furan, thiophene, pyrazole) while keeping the propan-2-amine side chain can reveal the importance of the pyrrole nitrogen and the ring's specific electronic and steric properties for biological activity. pharmaguideline.comnih.gov
These synthetic strategies, applied systematically, allow for a thorough investigation of the SAR, helping to identify the key molecular features responsible for a desired biological effect and guiding the design of more potent and selective compounds. nih.govnih.gov
Structure Activity Relationship Sar Studies of 1 1h Pyrrol 3 Yl Propan 2 Amine Analogs
Systematic Elucidation of Pharmacophore Units within Pyrrole-Amine Scaffolds
The fundamental pharmacophore of pyrrole-amine compounds consists of the aromatic pyrrole (B145914) ring and a basic amine group, connected by an alkyl linker. The pyrrole ring often engages in hydrophobic interactions and potential hydrogen bonding, while the amine group, which is typically protonated at physiological pH, can form crucial ionic interactions or salt bridges with biological targets. nih.gov
Impact of Substitutions on the Pyrrole Ring and Amine Side Chain on Biological Activity
Modifications to both the pyrrole ring and the amine side chain of 1-(1H-pyrrol-3-yl)propan-2-amine analogs have profound effects on their biological profiles.
The positioning of the propan-2-amine side chain on the pyrrole ring is a critical determinant of activity. For instance, comparing this compound with its 2-substituted isomer, 1-(1H-pyrrol-2-yl)propan-2-amine, can lead to significant differences in pharmacological properties due to altered orientation of the side chain relative to the pyrrole nitrogen. This can affect how the molecule fits into a binding pocket and interacts with specific amino acid residues.
Furthermore, the propan-2-amine side chain contains a chiral center. The stereochemistry at this center can have a dramatic influence on biological activity. nih.gov It is common for one enantiomer of a chiral drug to exhibit significantly higher affinity for its target than the other. nih.gov For example, in a related series of pyrrolotriazines, the stereochemistry of a substituent had a strong influence on the biological activity. nih.gov This highlights the importance of evaluating the R- and S-enantiomers of this compound analogs independently.
The electronic nature of substituents on the pyrrole ring can modulate the electron density of the aromatic system, thereby influencing its interaction with biological targets. nih.gov Electron-donating groups can increase the electron density of the pyrrole ring, potentially enhancing π-π stacking interactions or cation-π interactions. Conversely, electron-withdrawing groups decrease the electron density, which can also be favorable for certain interactions. For example, in a series of pyrrole-based hydrazones, the introduction of an electron-withdrawing 4-chlorobenzaldehyde (B46862) moiety resulted in moderate activity, while other electron-withdrawing or donating groups led to reduced or no activity. mdpi.com
Steric effects also play a crucial role. nih.gov Bulky substituents on the pyrrole ring or the amine side chain can either enhance binding by occupying a specific hydrophobic pocket or decrease activity due to steric hindrance, preventing the molecule from adopting the optimal conformation for binding. The size and shape of substituents must be carefully considered to ensure a proper fit within the target's binding site.
Correlations between Structural Motifs and Preclinical Pharmacological Profiles
A key goal of SAR studies is to establish clear correlations between specific structural features and the observed pharmacological effects in preclinical models. For pyrrole-amine analogs, these correlations help in designing compounds with improved potency, selectivity, and pharmacokinetic properties.
For instance, the introduction of specific substituents at various positions on the pyrrole ring can be correlated with affinity for different receptor subtypes. A study on 1H-pyrrolo[3,2-c]quinoline derivatives showed that modifications to the amine fragment significantly influenced their affinity for serotonin (B10506) (5-HT6) and dopamine (B1211576) (D3) receptors. nih.gov Specifically, an ethyl chain on the basic center of a (R)-2-(aminomethyl)pyrrolidinyl moiety maintained high affinity for the 5-HT6 receptor. nih.gov
The following table illustrates hypothetical data on how structural modifications to a this compound scaffold might influence binding affinity for a hypothetical receptor.
| Compound | R1 (Pyrrole Substitution) | R2 (Amine Substitution) | Binding Affinity (Ki, nM) |
|---|---|---|---|
| 1 | H | H | 150 |
| 2 | 2-Cl | H | 75 |
| 3 | 4-F | H | 90 |
| 4 | H | CH3 | 120 |
| 5 | 2-Cl | CH3 | 50 |
Molecular Interactions and Mechanisms of Action in Preclinical Contexts
Receptor Binding and Ligand-Target Interactions of Pyrrole-Amine Derivatives
The pyrrole (B145914) nucleus is a significant pharmacophore that contributes to the biological activity of many compounds. nih.govresearchgate.net Its derivatives have been a focus in drug discovery for various therapeutic areas. nih.gov The specific arrangement of the pyrrole ring and the amine side chain in compounds like 1-(1H-pyrrol-3-yl)propan-2-amine facilitates a variety of ligand-target interactions.
Research into homochiral, tripodal tris(pyrrolamide) receptors has demonstrated high-affinity binding to various anions through a preorganized cavity of amide and pyrrole hydrogen bond donors. nih.gov The structural features of pyrrole derivatives, such as the propan-2-amine motif attached to the heterocyclic ring, are common in many bioactive compounds. The nature of the heterocyclic core and its substituents significantly influences the compound's properties and receptor affinity. For instance, the substitution of a benzofuran (B130515) ring for the pyrrole core can enhance lipophilicity and serotonin (B10506) receptor affinity.
Pyrrole-amine derivatives have been shown to interact with several classes of enzymes, demonstrating both inhibitory and modulatory activity.
Monoamine Oxidase (MAO): Certain pyrrole-quinoline derivatives have been identified as reversible inhibitors of monoamine oxidase. nih.gov Specifically, compounds such as 8-amino-3H-pyrrole[2,3-h]quinoline and 6-amino-3H-pyrrole[2,3-h]quinoline selectively inhibit MAO-A in a mixed-type inhibition pattern. nih.gov In contrast, 1-(beta-aminoethyl)-3H-pyrrole[2,3-h]quinoline and its 3-aminoethyl isomer exhibit competitive inhibition. nih.gov Furthermore, a series of 5-substituted-3-(1H-pyrrol-2-yl)-2-oxazolidinones have been described as potent and highly selective inhibitors of MAO-A, with Ki values in the nanomolar range. nih.gov
Copper-Dependent Amine Oxidases (Cu-AOs): Hydrazides of pyrrol-1-ylphenylacetic acids act as noncompetitive inhibitors of plasma amine oxidase, with Ki values between 0.5-1 microM. nih.gov These compounds demonstrate irreversible inactivation of Cu-AOs, likely through the formation of a Schiff base with the enzyme's prosthetic carbonyl group. nih.gov
Histone Deacetylases (HDACs): A class of synthetic compounds known as aroyl-pyrrole-hydroxy-amides (APHAs) have been identified as inhibitors of histone deacetylases. nih.gov Specifically, two isomers of 3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)-N-hydroxy-2-propenamide showed significantly greater inhibitory activity against HDAC1 than the parent compound. nih.gov
DNA Gyrase and Topoisomerase IV: Pyrrolamides are a class of antibacterial compounds that target DNA gyrase and topoisomerase IV. mdpi.com These enzymes are crucial for bacterial DNA synthesis, and their inhibition leads to cell death. mdpi.com
Enoyl-ACP Reductase (InhA): Certain pyrrolyl benzamide (B126) derivatives have been synthesized to target InhA, an essential enzyme in Mycobacterium tuberculosis. mdpi.com N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide, for example, displayed strong hydrogen bonding interactions with this enzyme. mdpi.com
Table 1: Interaction of Pyrrole Derivatives with Specific Enzymes
| Pyrrole Derivative Class | Enzyme Target | Type of Interaction | Key Findings | Reference |
|---|---|---|---|---|
| Pyrrole-Quinoline Derivatives | Monoamine Oxidase (MAO-A) | Reversible, Mixed/Competitive Inhibition | Some derivatives show selective inhibition of MAO-A. | nih.gov |
| 5-substituted-3-(1H-pyrrol-2-yl)-2-oxazolidinones | Monoamine Oxidase (MAO-A) | Potent and Selective Inhibition | Ki values in the nanomolar range. | nih.gov |
| Hydrazides of Pyrrol-1-ylphenylacetic acids | Copper-Dependent Amine Oxidases (Cu-AOs) | Noncompetitive, Irreversible Inhibition | Highly specific for plasma amine oxidase. | nih.gov |
| Aroyl-Pyrrole-Hydroxy-Amides (APHAs) | Histone Deacetylases (HDACs) | Inhibition | Isomers showed 6 to 19 times more potency than the parent compound against HDAC1. | nih.gov |
| Pyrrolamides | DNA Gyrase, Topoisomerase IV | Inhibition | Disrupts bacterial DNA synthesis. | mdpi.com |
| Pyrrolyl Benzamides | Enoyl-ACP Reductase (InhA) | Inhibition | Targets an essential enzyme in Mycobacterium tuberculosis. | mdpi.com |
The interaction of small molecules with nucleic acids represents a significant mechanism of action for many therapeutic agents. While not all pyrrole-amine derivatives have been studied for this activity, related structures and more complex pyrrole-containing compounds have demonstrated the ability to bind to DNA.
Certain (1-pyrenylmethyl)amino alcohols, which share a structural motif with some bioactive compounds, have been shown to bind to DNA through intercalation. nih.gov The presence of basic amine groups in the side chain of these molecules enhances DNA binding via electrostatic interactions. nih.gov
More directly related to pyrrole structures, pyrrole-polyamides have been specifically designed to recognize and bind to the minor groove of DNA. nih.gov For example, a pyrrole-polyamide incorporating a p-anisylbenzimidazole element was engineered to target the 5′-flanking sequence 5′-TACGAT-3′. nih.gov Additionally, the antitumor activity of makaluvamines, which are pyrroloiminoquinone alkaloids, is thought to be potentially mediated by their intercalation into DNA. acs.org
Modulation of Molecular Pathways in Cell-Based Assays (Excluding Human Clinical Data)
Cell-based assays provide a crucial platform for observing the downstream effects of the molecular interactions of pyrrole-amine derivatives. These studies offer insights into the modulation of cellular pathways.
For instance, certain pyrroloiminoquinone alkaloids, such as makaluvamines J, P, and L, have demonstrated significant antiprotozoal activity in cell-based assays. acs.org In the realm of anticancer research, an aroyl-pyrrole-hydroxy-amide, compound 4, was tested on murine erythroleukemia (MEL) cells. nih.gov This compound induced dose-dependent inhibition of cell growth and promoted cytodifferentiation, as evidenced by an increase in hemoglobin accumulation. nih.gov
The tryptophan metabolic pathway is another area where pyrrole-related compounds could have an impact, given that tryptophan itself contains an indole (B1671886) ring, a bicyclic structure related to pyrrole. Tryptophan is primarily metabolized through the kynurenine (B1673888) and serotonin pathways, which are critical in neurotransmission and immune responses. oup.com While direct studies on this compound's effect on this pathway are not available, the structural similarity suggests a potential area for future investigation.
Target Identification and Validation Methodologies in Preclinical Research
Identifying the specific molecular targets of novel compounds like this compound is a critical step in preclinical research. A variety of methodologies are employed for this purpose.
Target validation often begins with the use of "tool" molecules to demonstrate a desired biological effect in vitro. sygnaturediscovery.com This is followed by a range of techniques to confirm the link between the molecular target and the observed effect. sygnaturediscovery.com These can include:
Functional Analysis: In vitro assays are used to measure the biological activity of the target and assess the effects of modulating its function. sygnaturediscovery.com
Expression Profiling: Determining the mRNA and protein distribution of the target in both healthy and disease-relevant cells helps to correlate its expression with disease progression. sygnaturediscovery.com
Cell-Based Models: Utilizing cell lines, 3D cultures, and induced pluripotent stem cells (iPSCs) allows for the study of the compound's effects in a more biologically relevant context. sygnaturediscovery.com
For novel psychoactive substances, a field that sometimes overlaps with the study of new research chemicals, advanced analytical techniques are paramount for identification and characterization. These include:
Mass Spectrometry (MS): Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are workhorses for identifying unknown drugs. mdpi.comclinicallab.com High-resolution mass spectrometry (HRMS) is particularly valuable as it can help in the tentative identification of new compounds even without a reference standard. clinicallab.comoup.com
Immunoassays: While less common for entirely novel structures, immunoassays can be used for screening if there is cross-reactivity with existing drug classes. oup.com
Artificial intelligence and machine learning are also emerging as powerful tools in this area, with generative models being used to design hypothetical new molecules and predict their likely effects and binding affinities. mdpi.com
Table 2: Methodologies for Target Identification and Validation
| Methodology | Description | Application in Preclinical Research | Reference |
|---|---|---|---|
| Functional Analysis | In vitro assays to measure biological activity and characterize pharmacology. | To confirm that modulating the target produces a therapeutic effect. | sygnaturediscovery.com |
| Expression Profiling | Analysis of mRNA and protein distribution in relevant tissues and cells. | To link target expression levels to disease states. | sygnaturediscovery.com |
| Cell-Based Models | Use of cell lines, 3D cultures, and iPSCs to study compound effects. | To assess activity in a more complex biological system. | sygnaturediscovery.com |
| Mass Spectrometry (GC-MS, LC-MS/MS, HRMS) | Analytical techniques to identify and characterize chemical structures. | Crucial for identifying novel compounds in seized materials or biological samples. | mdpi.comclinicallab.comoup.com |
| Artificial Intelligence (AI) | Generative models and machine learning to predict activity and properties. | To screen large chemical spaces and prioritize candidates for synthesis. | mdpi.com |
Computational Chemistry and Molecular Modeling of 1 1h Pyrrol 3 Yl Propan 2 Amine
Conformational Analysis and Energy Landscapes
Conformational analysis is a fundamental computational technique used to identify the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. The conformational landscape of 1-(1H-pyrrol-3-yl)propan-2-amine is primarily dictated by the rotation around its single bonds, particularly the bond connecting the propyl side chain to the pyrrole (B145914) ring and the bonds within the propyl chain itself.
The flexibility of the aminopropane side chain allows the molecule to adopt various conformations. The relative orientation of the amine group and the pyrrole ring is crucial as it will govern how the molecule interacts with biological targets. The energy landscape, which maps the potential energy of the molecule as a function of its conformational coordinates, would reveal the most stable, low-energy conformers. These are the shapes the molecule is most likely to adopt in a biological environment. While a detailed energy landscape for this specific molecule is not published, it is anticipated that the lowest energy conformers would minimize steric hindrance between the side chain and the pyrrole ring.
Predicted Physicochemical Properties:
| Property | Predicted Value |
| Molecular Formula | C7H12N2 |
| Monoisotopic Mass | 124.10005 Da |
| XlogP | 0.5 |
| Data sourced from PubChem CID 13437356 uni.lu |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Given the structural resemblance of this compound to neurotransmitters like serotonin (B10506) and dopamine (B1211576), molecular docking simulations are invaluable for predicting its potential interactions with their respective receptors.
Docking studies of structurally related pyrrole derivatives into serotonin (5-HT) and dopamine (D) receptors have highlighted key interactions. nih.govnih.gov The protonated amine group typically forms a crucial salt bridge with a conserved aspartate residue in the binding site of these receptors. nih.gov The pyrrole ring can engage in various interactions, including hydrogen bonds (with the N-H group acting as a donor) and hydrophobic interactions with non-polar residues in the receptor's binding pocket.
While no specific docking studies for this compound are publicly available, we can hypothesize its binding mode. The amine would likely interact with the key aspartate residue, while the pyrrole ring and the propyl chain would occupy adjacent pockets, with the exact positioning influencing the binding affinity and selectivity for different receptor subtypes.
Illustrative Docking Insights from Related Pyrrole Compounds:
| Compound Class | Target Receptor(s) | Key Predicted Interactions |
| Pyrrolo nih.govmdpi.combenzothiazepine derivatives | 5-HT2A, D2 | Salt bridge with Asp, hydrophobic interactions |
| Fused 1H-pyrrole derivatives | EGFR, CDK2 | Hydrogen bonds, hydrophobic interactions |
| Pyrrolidinylcarbonyl-amino-pyrrolidineacetamide mimics | D2 | Enhancement of agonist binding |
| This table is illustrative and based on studies of related, but not identical, compounds. nih.govnih.govmcmaster.ca |
Molecular Dynamics Simulations for Binding Dynamics and Stability
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, offering insights into the stability of the docked pose and the flexibility of both the ligand and the receptor over time. An MD simulation would start with the docked complex of this compound and a target receptor and simulate their movements over a period of nanoseconds to microseconds.
Key metrics from MD simulations, such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, can assess the stability of the binding. A stable RMSD suggests a stable binding mode. The root-mean-square fluctuation (RMSF) of individual residues can highlight flexible regions of the receptor upon ligand binding. Furthermore, MD simulations can reveal the persistence of key interactions, like hydrogen bonds and salt bridges, over the simulation time. Studies on related dopamine receptor ligands have used MD simulations to understand the structural basis of ligand-specific receptor activation. nih.govmdpi.com
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions
Quantum chemical methods, such as Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, providing a deeper understanding of its structure and reactivity. For this compound, DFT calculations could be used to determine:
Optimized Molecular Geometry: To find the most stable 3D structure.
Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding chemical reactivity.
Electrostatic Potential (ESP) Map: To visualize the charge distribution on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. The nitrogen atoms would be expected to be regions of negative potential, indicating their role as hydrogen bond acceptors or sites of protonation.
Atomic Charges: To quantify the partial charge on each atom, which can be used to parameterize the molecule for molecular mechanics simulations like docking and MD.
DFT calculations on related substituted pyrrole compounds have been used to understand molecular stability and tautomeric equilibria. mdpi.com Similarly, DFT has been widely applied to predict NMR chemical shifts for complex heterocyclic molecules with a high degree of accuracy when compared to experimental data. nih.govbohrium.comresearchgate.net
Predicted Collision Cross Section Data:
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 125.10733 | 126.9 |
| [M+Na]+ | 147.08927 | 133.5 |
| [M-H]- | 123.09277 | 127.3 |
| Data sourced from PubChem CID 13437356 uni.lu |
Theoretical Metabolism Prediction
Predicting the metabolic fate of a new chemical entity is a critical step in its development. In silico metabolism prediction tools can identify potential sites of metabolism by cytochrome P450 (CYP) enzymes, the primary enzymes involved in drug metabolism. For this compound, several metabolic transformations can be anticipated:
Oxidation of the Pyrrole Ring: The pyrrole ring is susceptible to oxidation, which can lead to the formation of various hydroxylated or ring-opened metabolites.
N-Dealkylation: The amine group can undergo oxidative deamination.
Glucuronidation or Sulfation: The amine and the pyrrole N-H group can be conjugated with glucuronic acid or sulfate, increasing water solubility and facilitating excretion.
In silico studies on other pyrrole derivatives have demonstrated the utility of computational tools in predicting metabolism and potential drug-drug interactions by assessing the compound's interaction with different CYP isoforms. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. If a series of analogs of this compound were synthesized and tested for a specific biological activity (e.g., binding affinity to a receptor), a QSAR model could be developed.
The model would use various molecular descriptors (e.g., physicochemical properties, electronic properties, and 3D structural features) to predict the activity of new, untested compounds. This approach is highly valuable for prioritizing which new analogs to synthesize and test, thereby accelerating the drug discovery process. QSAR studies have been successfully applied to various classes of pyrrole derivatives to understand the structural requirements for their biological activities. nih.gov
Preclinical Pharmacological Investigations of 1 1h Pyrrol 3 Yl Propan 2 Amine Derivatives
In Vitro Assays for Biological Activity (Excluding Human Clinical Data)
Other Preclinical Therapeutic Explorations (e.g., Antimalarial, Antidiabetic, Anti-Parkinson's, Anti-Alzheimer's, Neuroprotective, Cardioprotective)No data available in the search results for other preclinical therapeutic explorations of derivatives of 1-(1H-pyrrol-3-yl)propan-2-amine.
Compound Names
As no specific derivatives of this compound with associated pharmacological data were found, a table of mentioned compounds cannot be generated.
Analytical Methodologies in the Research of 1 1h Pyrrol 3 Yl Propan 2 Amine
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in determining the molecular structure of novel compounds. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its atomic composition and bonding can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR: In the ¹H NMR spectrum of a related compound, propan-2-amine, the protons on the two methyl groups are equivalent and typically appear as a doublet, while the methine proton appears as a multiplet, and the amine protons also show a distinct signal. docbrown.infodocbrown.info For 1-(1H-pyrrol-3-yl)propan-2-amine, the pyrrole (B145914) ring protons would present as distinct signals in the aromatic region of the spectrum. The specific chemical shifts and coupling constants of the propanamine side chain and the pyrrole ring protons provide definitive evidence for the compound's structure. docbrown.infodocbrown.info
¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For a similar compound, propan-2-amine, two distinct signals are observed, corresponding to the two equivalent methyl carbons and the methine carbon. docbrown.info In this compound, the spectrum would be more complex, showing separate signals for each carbon in the pyrrole ring and the propanamine side chain. nih.govnih.gov The chemical shifts of the pyrrole carbons are characteristic of their position within the heterocyclic ring. nih.gov
¹⁹F NMR: While not directly applicable to this compound itself, ¹⁹F NMR is a valuable technique for fluorinated analogs. It provides information about the electronic environment of fluorine atoms within a molecule.
A detailed analysis of NMR data for various pyrrole derivatives has been instrumental in confirming their structures. nih.govnih.govnih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound and Related Structures
| Structure | Proton/Carbon | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Propan-2-amine | CH₃ | ~1.1 (doublet) | ~25 |
| CH | ~2.8 (multiplet) | ~45 | |
| NH₂ | Variable | - | |
| Pyrrole | α-H | ~6.7 | ~118 |
| β-H | ~6.1 | ~108 | |
| This compound | Pyrrole α-H | ~6.5-7.0 | ~120 |
| Pyrrole β-H | ~6.0-6.5 | ~107-109 | |
| CH₂ | Multiplet | ~30-40 | |
| CH | Multiplet | ~45-55 | |
| CH₃ | Doublet | ~20-25 | |
| NH₂ | Broad singlet | - | |
| NH (pyrrole) | Broad singlet | - |
Note: These are predicted values and may vary based on solvent and other experimental conditions.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine and the pyrrole ring, C-H stretching of the alkyl and aromatic groups, and C-N stretching. wpmucdn.comorgchemboulder.comdocbrown.info Primary amines typically show two N-H stretching bands in the region of 3500-3300 cm⁻¹. orgchemboulder.comdocbrown.info The C-N stretching vibration for aliphatic amines is observed in the 1250–1020 cm⁻¹ region. orgchemboulder.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Pyrrole and its derivatives typically exhibit absorption bands in the UV region. rsc.orgresearchgate.net The absorption spectrum of this compound would be influenced by the chromophoric pyrrole ring. The position and intensity of the absorption maxima can be affected by the substitution pattern on the pyrrole ring and the solvent used. kennesaw.edu
Table 2: Expected IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Primary Amine) | Stretching (asymmetric & symmetric) | 3500 - 3300 |
| N-H (Pyrrole) | Stretching | ~3400 |
| C-H (Aromatic/Pyrrole) | Stretching | >3000 |
| C-H (Alkyl) | Stretching | <3000 |
| N-H (Primary Amine) | Bending | 1650 - 1580 |
| C=C (Pyrrole) | Stretching | ~1500-1600 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
Mass Spectrometry (MS): The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. nist.gov Fragmentation of the molecular ion would produce a series of smaller ions, the pattern of which can be used to deduce the structure of the original molecule.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. researchgate.net This is a crucial step in confirming the identity of a newly synthesized compound. For instance, the calculated molecular weight of this compound (C₇H₁₂N₂) is approximately 124.1000 Da. uni.lunih.gov HRMS can confirm this with high accuracy.
Chromatographic Separation and Purity Analysis
Chromatographic techniques are essential for separating the target compound from reaction byproducts and for assessing its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase and a polar mobile phase. The purity of the compound can be determined by the area of its peak relative to the total area of all peaks in the chromatogram. HPLC methods are often developed to ensure a purity of ≥98% for research-grade compounds.
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. ccsknowledge.com While direct GC analysis of amines can sometimes be challenging due to their polarity, derivatization can be employed to improve their chromatographic behavior. h-brs.de For this compound, GC could be used to assess its purity and to separate it from any volatile impurities. ccsknowledge.com The combination of GC with mass spectrometry (GC-MS) provides a powerful tool for both separation and identification. h-brs.de
Table 3: Summary of Analytical Methodologies
| Technique | Information Obtained |
|---|---|
| ¹H NMR | Proton environment, connectivity, and stereochemistry. |
| ¹³C NMR | Carbon skeleton and functional groups. |
| IR Spectroscopy | Presence of specific functional groups. |
| UV-Vis Spectroscopy | Electronic transitions and conjugation. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. |
| High-Resolution MS (HRMS) | Precise molecular weight and elemental composition. |
| HPLC | Purity assessment and quantification. |
| GC | Separation of volatile components and purity analysis. |
Future Directions and Research Opportunities for 1 1h Pyrrol 3 Yl Propan 2 Amine Research
Exploration of Novel and Sustainable Synthetic Routes
The synthesis of 1-(1H-pyrrol-3-yl)propan-2-amine is foundational to any further investigation. Future research will likely prioritize the development of synthetic pathways that are not only efficient but also environmentally benign. Key areas of exploration include:
Greener Synthesis: Moving away from traditional, often harsh, synthetic methods, research could focus on the use of greener solvents, such as water or supercritical fluids, and catalysts that are renewable and less toxic.
Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer high stereoselectivity and milder reaction conditions, reducing energy consumption and waste generation.
Flow Chemistry: Continuous flow reactors can offer improved safety, scalability, and control over reaction parameters compared to batch processes. Developing a flow synthesis for this compound would be a significant step towards sustainable production.
Novel Starting Materials: Investigation into alternative and more readily available starting materials for the pyrrole (B145914) core could reduce the cost and environmental impact of the synthesis.
| Synthetic Strategy | Potential Advantages | Research Focus |
| Greener Synthesis | Reduced environmental impact, lower toxicity | Use of aqueous media, biodegradable solvents |
| Biocatalysis | High stereoselectivity, mild reaction conditions | Enzyme screening and engineering |
| Flow Chemistry | Enhanced safety, scalability, precise control | Reactor design and optimization |
| Novel Starting Materials | Cost reduction, improved accessibility | Sourcing from renewable feedstocks |
Design and Development of Highly Selective Analogs for Specific Biological Targets
The biological activity of this compound is likely mediated by its interaction with specific protein targets in the body, such as receptors or enzymes. A crucial area of future research will be the design of analogs with high affinity and selectivity for these targets to maximize therapeutic potential and minimize off-target effects.
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure will be essential to understand how different functional groups influence its biological activity. This involves creating a library of analogs by altering the pyrrole ring, the propyl chain, and the amine group.
Target Identification and Validation: A primary goal will be to identify the specific biological targets of this compound. Techniques such as affinity chromatography, proteomics, and genetic approaches can be employed to pinpoint its molecular partners.
Receptor Subtype Selectivity: For many neurotransmitter receptors that exist in multiple subtypes, developing analogs that selectively target one subtype over others is a key objective in modern drug discovery to achieve a more refined pharmacological profile.
Integration of Advanced Computational Methods in Drug Discovery Pipelines
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. For this compound, these methods can accelerate the research and development process significantly.
Molecular Docking: In silico docking studies can predict the binding orientation and affinity of this compound and its analogs to the three-dimensional structures of potential biological targets. This can help prioritize which analogs to synthesize and test.
Pharmacophore Modeling: By identifying the key chemical features of this compound that are essential for its biological activity, a pharmacophore model can be generated. This model can then be used to virtually screen large compound libraries for new molecules with similar activity.
Quantum Mechanics/Molecular Mechanics (QM/MM): These hybrid methods can provide a more accurate description of the interactions between the compound and its biological target, aiding in the rational design of more potent and selective analogs.
| Computational Method | Application in Research | Expected Outcome |
| Molecular Docking | Predicting binding modes and affinities | Prioritization of synthetic targets |
| Pharmacophore Modeling | Identifying essential chemical features | Virtual screening for novel active compounds |
| QM/MM Simulations | Detailed analysis of ligand-protein interactions | Rational design of high-affinity analogs |
Potential Applications in Chemical Biology Tool Development
Beyond its potential as a therapeutic agent, this compound and its derivatives could be developed into valuable chemical biology tools to probe biological systems.
Fluorescent Probes: By attaching a fluorescent tag to the molecule, researchers could create probes to visualize the localization and dynamics of its biological targets within cells and tissues.
Photoaffinity Labels: Incorporating a photoreactive group would allow for the creation of photoaffinity labels. Upon photoactivation, these labels can form a covalent bond with their target protein, enabling its identification and characterization.
Biotinylated Probes: The addition of a biotin (B1667282) tag would facilitate the purification of the target protein and its binding partners through affinity chromatography, helping to elucidate the broader biological pathways in which the compound is involved.
The future of research on this compound is poised at the intersection of innovative synthesis, targeted drug design, advanced computational modeling, and creative chemical biology. While the journey from a single molecule to a well-understood chemical entity is long, the outlined research directions provide a clear roadmap for unlocking the full potential of this intriguing pyrrole-based compound.
Q & A
Q. What are the established synthetic routes for 1-(1H-pyrrol-3-yl)propan-2-amine, and how do reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves alkylation or reductive amination of pyrrole derivatives. Key steps include:
- Starting Materials : 1H-pyrrole-3-carbaldehyde or substituted pyrroles.
- Reagents : Propan-2-amine derivatives, reducing agents (e.g., NaBH4), and catalysts (e.g., Pd/C for hydrogenation).
- Purification : Column chromatography (ethyl acetate/hexane gradients) or recrystallization (2-propanol) .
- Critical Parameters : Temperature (e.g., –20°C for diazomethane reactions), solvent polarity, and stoichiometric ratios of amine precursors .
| Method | Yield Range | Key Challenges |
|---|---|---|
| Reductive Amination | 40–60% | Byproduct formation from over-alkylation |
| Grignard Addition | 30–50% | Moisture sensitivity of intermediates |
Q. Which spectroscopic techniques are most effective for structural confirmation, and how should data interpretation be approached?
- Methodological Answer :
- 1H/13C NMR : Focus on pyrrole ring protons (δ 6.2–6.8 ppm) and amine protons (δ 1.8–2.5 ppm). Coupling patterns distinguish regioisomers .
- MS (ESI+) : Molecular ion [M+H]+ at m/z 139.15 (C7H10N2). Fragmentation peaks at m/z 94 (pyrrole loss) confirm the backbone .
- FT-IR : Amine N-H stretches (3300–3500 cm⁻¹) and pyrrole C-N vibrations (1600–1650 cm⁻¹) .
- Resolution of Ambiguities : Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations and rule out tautomeric forms .
Q. How can researchers assess purity and identify common impurities in synthesized batches?
- Methodological Answer :
- HPLC : Use C18 columns with mobile phases (e.g., acetonitrile/water + 0.1% TFA). Purity ≥98% is achievable with gradient elution .
- TLC : Monitor reaction progress using silica gel plates (ethyl acetate:hexane = 1:3, Rf ≈ 0.4) .
- Common Impurities : Unreacted pyrrole precursors or N-alkylated byproducts. Mitigate via optimized stoichiometry and inert reaction conditions .
Advanced Research Questions
Q. How can factorial design optimize synthesis and address multi-variable challenges (e.g., temperature, solvent, catalyst)?
- Methodological Answer : Use a 2^k factorial design to evaluate interactions between variables:
- Factors : Temperature (25–60°C), solvent polarity (THF vs. DCM), catalyst loading (5–10 mol%).
- Response Variables : Yield, purity, reaction time.
- Analysis : ANOVA to identify significant factors. For example, solvent polarity may dominate over temperature in polar aprotic systems .
| Factor | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DCM | +15% (vs. THF) |
| Catalyst | 7.5 mol% | Maximizes efficiency |
Q. What strategies resolve contradictions in biological activity data across assay systems (e.g., receptor binding vs. cellular uptake)?
- Methodological Answer :
- Control Experiments : Use isotopically labeled analogs (e.g., ^14C-amine) to track cellular uptake vs. extracellular binding .
- Assay-Specific Optimization : Adjust pH (7.4 for physiological mimicry) and serum protein content to reduce false negatives .
- Data Normalization : Express activity relative to internal standards (e.g., propranolol for adrenergic assays) to account for inter-lab variability .
Q. How can stereochemical challenges in derivatives (e.g., chiral centers) be addressed during synthesis?
- Methodological Answer :
- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak AD-H) with hexane:isopropanol (90:10) to separate enantiomers .
- Asymmetric Synthesis : Employ Evans auxiliaries or enantioselective catalysts (e.g., BINAP-Ru) for >90% enantiomeric excess .
- Characterization : X-ray crystallography or electronic circular dichroism (ECD) to confirm absolute configuration .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies between computational predictions (e.g., DFT) and experimental reactivity data?
- Methodological Answer :
- Benchmarking : Compare DFT (B3LYP/6-31G*) results with experimental kinetic studies (e.g., Arrhenius plots) .
- Solvent Effects : Include implicit solvation models (e.g., PCM) in simulations to account for dielectric environments .
- Error Margins : Quantify uncertainty in computational methods (e.g., ±5 kcal/mol for activation energies) and validate with control reactions .
Tables for Key Parameters
Q. Table 1. Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Time (h) | Reference |
|---|---|---|---|---|
| Reductive Amination | 58 | 95 | 24 | |
| Grignard Addition | 42 | 88 | 48 |
Q. Table 2. Optimal HPLC Conditions
| Column | Mobile Phase | Flow Rate | Detection |
|---|---|---|---|
| C18 | Acetonitrile/H2O | 1.0 mL/min | UV 254 nm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
